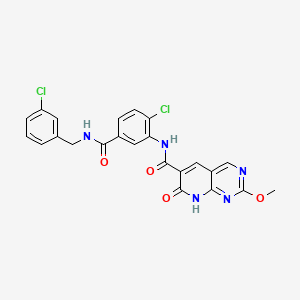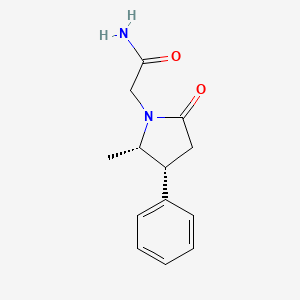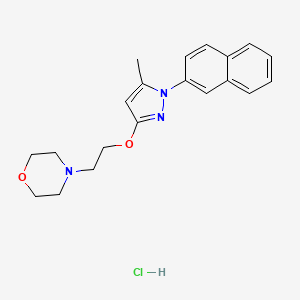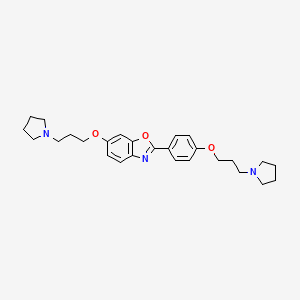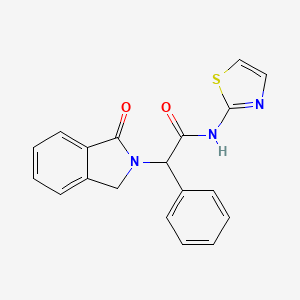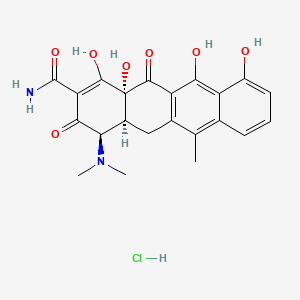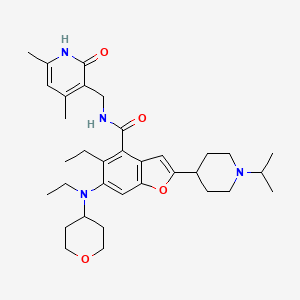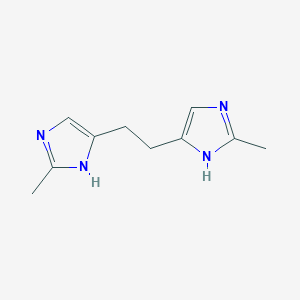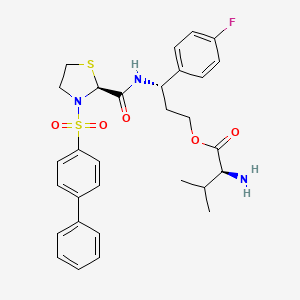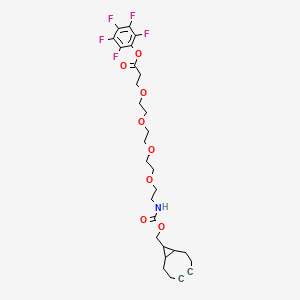
endo-BCN-PEG4-PFP ester
Overview
Description
endo-BCN-PEG4-PFP ester: is a compound used primarily as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a polyethylene glycol (PEG) derivative containing a pentafluorophenyl (PFP) ester and a bicyclo[6.1.0]non-4-yne (BCN) group. This compound is utilized in click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules .
Mechanism of Action
Target of Action
The primary targets of endo-BCN-PEG4-PFP ester are biomolecules containing azide groups and primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound is designed to interact with these targets to achieve its desired effects.
Mode of Action
This compound is a click chemistry reagent containing a PFP ester and a BCN group . The BCN group in the compound is reactive with azide-tagged molecules . PFP esters, on the other hand, can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Biochemical Pathways
The compound operates within the framework of click chemistry, a type of chemical reaction designed for the efficient and selective synthesis of molecular constructs . The BCN group in the compound undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This reaction forms the basis of the compound’s interaction with its targets.
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its PEG spacer. The hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the labeling of the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This labeling allows for the tracking and study of these molecules in various biochemical and biological processes.
Action Environment
The action of this compound is influenced by environmental factors. For instance, PFP esters are more stable in aqueous solution compared to NHS esters . This stability can influence the compound’s action, efficacy, and stability. Furthermore, the compound’s solubility in aqueous media can be increased by the hydrophilic PEG spacer , which can also impact its action and efficacy.
Biochemical Analysis
Biochemical Properties
endo-BCN-PEG4-PFP ester plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The BCN group in this compound can react with Azide groups in biomolecules, facilitating the formation of PROTACs .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in the synthesis of PROTACs. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . Therefore, this compound indirectly influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in the formation of PROTACs. It binds to biomolecules containing Azide groups through SPAAC . This binding interaction facilitates the formation of PROTACs, which can lead to the selective degradation of target proteins .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are related to its stability and degradation. As a PFP ester, it is more stable in aqueous solution compared to NHS esters
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of endo-BCN-PEG4-PFP ester involves the reaction of BCN with PEG4 and PFP ester. The reaction typically occurs under mild conditions, often in the presence of a base to facilitate the esterification process. The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products. The product is then purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions: endo-BCN-PEG4-PFP ester primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction involves the BCN group reacting with azide-containing molecules to form stable triazole linkages .
Common Reagents and Conditions:
Reagents: Azide-containing molecules, organic solvents (e.g., DCM, DMF)
Conditions: Room temperature, mild base (e.g., triethylamine)
Major Products: The major product formed from the SPAAC reaction is a triazole-linked compound, which is highly stable and useful in various applications, including bioconjugation and drug development .
Scientific Research Applications
endo-BCN-PEG4-PFP ester has a wide range of applications in scientific research:
Chemistry:
- Used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells .
- Employed in click chemistry for the efficient and selective conjugation of biomolecules .
Biology:
- Utilized in the labeling and modification of proteins and nucleic acids, facilitating the study of biological processes .
- Applied in the development of targeted therapies and diagnostic tools .
Medicine:
- Plays a role in the design of novel therapeutics, particularly in the field of targeted protein degradation .
- Used in drug delivery systems to improve the solubility and stability of therapeutic agents .
Industry:
Comparison with Similar Compounds
endo-BCN-PEG4-PFP ester is unique due to its combination of a BCN group and a PFP ester, which provides both stability and reactivity in click chemistry reactions. Similar compounds include:
endo-BCN-NHS ester: Contains an N-hydroxysuccinimide (NHS) ester instead of a PFP ester, offering different reactivity and stability profiles.
BCN-PEG4-NHS ester: Similar structure but with an NHS ester, used for labeling primary amines in biomolecules.
BCN-PEG4-amine: Contains an amine group instead of a PFP ester, used for different conjugation strategies.
These compounds share similar applications but differ in their reactivity and stability, making this compound a versatile and valuable tool in scientific research .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34F5NO8/c29-22-23(30)25(32)27(26(33)24(22)31)42-21(35)7-9-37-11-13-39-15-16-40-14-12-38-10-8-34-28(36)41-17-20-18-5-3-1-2-4-6-19(18)20/h18-20H,3-17H2,(H,34,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBZFLVGZRZGCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)CCC#C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34F5NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


